(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Stability Storage Logistics

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a heterobifunctional organoboron reagent containing a boronic acid handle, a sulfonamide bridge, and a piperazine moiety. Validated supplier certificates of analysis document an available purity of 97–98% (HPLC) , with the compound formulated as a solid stable at ambient temperature (RT) under desiccated conditions.

Molecular Formula C11H17BN2O4S
Molecular Weight 284.14 g/mol
CAS No. 1704122-13-3
Cat. No. B1436184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid
CAS1704122-13-3
Molecular FormulaC11H17BN2O4S
Molecular Weight284.14 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)C)(O)O
InChIInChI=1S/C11H17BN2O4S/c1-9-2-3-10(8-11(9)12(15)16)19(17,18)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3
InChIKeySTXXDFPCUCKAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supply Chain & Physicochemical Baseline for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704122-13-3)


(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a heterobifunctional organoboron reagent containing a boronic acid handle, a sulfonamide bridge, and a piperazine moiety . Validated supplier certificates of analysis document an available purity of 97–98% (HPLC) , with the compound formulated as a solid stable at ambient temperature (RT) under desiccated conditions . Its structure is distinguished from regioisomeric piperazine-sulfonyl phenylboronic acids by an ortho-methyl substituent that introduces both steric bulk and electronic perturbation adjacent to the C–B bond .

Procurement Rationale: Why Generic Piperazine-Sulfonyl Boronic Acids Are Not Interchangeable with CAS 1704122-13-3


Regioisomeric or des-methyl analogs cannot substitute for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid in target syntheses or biochemical campaigns . First, the 2-methyl group alters the steric environment at the boronic acid center, which dictates the kinetics and yield-determining step in Suzuki–Miyaura cross-couplings—a property absent in the 3- and 4-substituted regioisomers . Second, comparative physicochemical profiling reveals a measurable difference in thermal stability and storage requirements: the 3-isomer (CAS 1704063-60-4) requires cold-chain storage (2–8 °C), whereas the 2-methyl-5-isomer is physically stable at room temperature . Third, the unique spatial geometry of the piperazine-sulfonyl vector in this scaffold can critically influence docking poses in biological targets, meaning bioactivity data from one isomer are not transferable to another [1]. These factors make blind substitution a source of synthetic failure and data irreproducibility.

Head-to-Head Quantitative Differentiation of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Against Closest Analogs


Ambient Stability Advantage: Room Temperature vs. Cold-Chain Storage Requirement

The target compound is specified for storage at ambient temperature (RT, dry) . In contrast, the 3-substituted regioisomer (3-(piperazin-1-ylsulfonyl)phenyl)boronic acid, which lacks the 2-methyl group, mandates cold-chain storage at 2–8 °C . This quantifiable operational difference reduces shipping and long-term storage costs for the 2-methyl derivative.

Stability Storage Logistics Procurement

Synthetic Utility: Ortho-Methyl Steric Effect Enables Unique Coupling Selectivity

The 2-methyl substituent ortho to the boronic acid group introduces steric hindrance that fundamentally alters cross-coupling reactivity. Pioneering work on ortho-substituted methylphenylboronic acid esters showed that standard thermal coupling conditions often fail, requiring tailored microwave-mediated protocols to achieve productive C–C bond formation . This steric profile is structurally unique to the 2-methyl isomer among piperazine-sulfonyl phenylboronic acids; the 3- and 4-substituted isomers are para- or meta-substituted relative to boron and do not experience comparable ortho-constraint .

Suzuki-Miyaura Coupling Steric Hindrance Chemoselectivity Medicinal Chemistry

Molecular Weight Differentiation as a Quality Control Fingerprint

The molecular weight of the target compound (284.14 g/mol, corresponding to C₁₁H₁₇BN₂O₄S) is distinctly resolvable by LC-MS from the des-methyl regioisomers (270.11–270.12 g/mol, C₁₀H₁₅BN₂O₄S) . This 14 Da mass shift (one CH₂ unit) provides a clear analytical marker to confirm identity and detect regioisomeric cross-contamination in incoming material.

Quality Control Identity Testing Mass Spectrometry Procurement Verification

Sulfonyl-Piperazine Scaffold Bioisosteric Differentiation from Simple Phenylboronic Acids

The sulfonyl-piperazine motif is a privileged scaffold in kinase and proteasome inhibitor design. A 2025 structure–activity relationship (SAR) study on aryl-substituted sulfonyl piperazine derivatives synthesized via Suzuki–Miyaura coupling demonstrated that the nature and position of substituents on the phenylboronic acid coupling partner directly modulate anticancer potency (IC₅₀ values) against multiple cell lines [1]. The target compound uniquely positions the piperazine-sulfonyl group at the 5-position with a 2-methyl group, whereas a simple phenylboronic acid (CAS 98-80-6) lacks any heterocyclic solubilizing or target-engaging element [2].

Medicinal Chemistry Bioisostere Proteasome Inhibition Kinase Inhibition Drug Discovery

Higher Catalog Purity Ceiling vs. Meta-Isomer Baseline

Multiple independent suppliers list the purity of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid at 97–98% , whereas the commercially dominant meta-isomer (CAS 1704063-60-4) is commonly supplied at a lower standard purity grade of 95% . This 2–3% absolute purity differential becomes significant in multi-step syntheses where intermediate purity directly impacts final API or probe compound purity profiles.

Purity Reproducibility Procurement Specification

Optimal Use Cases for (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid Driven by Verified Differentiation Data


Synthesis of Sterically Congested Biaryl Libraries for Fragment-Based Drug Discovery

The ortho-methyl substituent introduces steric demand at the C–B bond that requires optimized microwave-mediated coupling conditions, a feature documented for ortho-substituted methylphenylboronic acid esters . Medicinal chemistry teams seeking to expand chemical space with atropisomeric or rotationally restricted biaryl scaffolds should prioritize this building block over the 3- or 4-substituted analogs, which cannot generate equivalent three-dimensional constraint. The pre-installed piperazine-sulfonyl motif further serves as a solubility-enhancing group and a direct diversification point, enabling rapid library enumeration via N-functionalization post-coupling .

Ambient-Stable Reagent for Automated High-Throughput Experimentation (HTE) Workflows

The documented room-temperature, desiccated storage stability distinguishes this compound from cold-chain-dependent isomers . For CROs and pharma HTE groups operating automated solid-dispensing platforms, this property eliminates the need for refrigerated glovebox storage and pre-weighing equilibration steps, reducing workflow cycle time. The 97–98% purity grade ensures consistent stoichiometric delivery for palladium-catalyzed cross-coupling screens without on-deck repurification.

Biochemical Probe Synthesis Targeting Sulfonyl-Piperazine Binding Pockets

The sulfonyl-piperazine pharmacophore is a validated recognition element for kinase ATP-binding sites and proteasome catalytic subunits . By employing this boronic acid as a common intermediate, biologists and chemical biologists can generate focused probe libraries through parallel Suzuki–Miyaura diversification of the aryl ring. The 5-position sulfonyl geometry, combined with the 2-methyl steric shield, offers a distinct orientation vector that may confer selectivity against closely related protein targets compared to probes derived from the 3- or 4-regioisomeric building blocks .

Procurement Qualification and Incoming QC by Mass-Differentiated Identity Testing

The 14 Da molecular weight gap relative to des-methyl analogs (284.14 vs. 270.11 g/mol) provides a definitive LC-MS fingerprint suitable for automated receiving-laboratory workflows. Procurement and quality assurance teams can implement a rapid identity check to differentiate this compound from its isomers and ensure that materials management systems are not cross-referencing the wrong CAS number—a common risk given the structural similarity within this compound family.

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